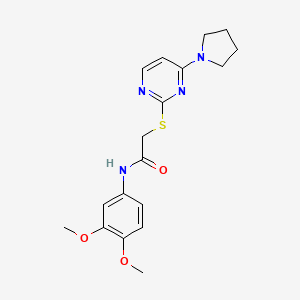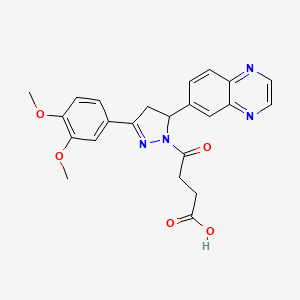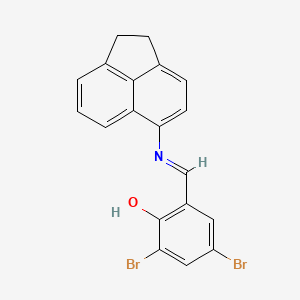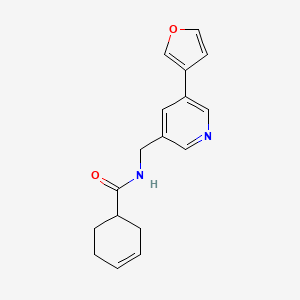![molecular formula C23H21N3O2 B2783653 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide CAS No. 477493-72-4](/img/structure/B2783653.png)
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide” is a compound that contains a benzimidazole moiety . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore and a privileged structure in medicinal chemistry .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a benzimidazole derivative can be obtained .Molecular Structure Analysis
The structure of benzimidazole derivatives can be established by interpretation of 1H NMR and 13C NMR . The benzimidazole moiety contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The chemical reactions involving benzimidazole derivatives often involve the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine . The presence or absence of certain reagents can lead to different products .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be determined using various spectroscopic techniques, including IR, UV-visible, 1H-NMR, and 13C-NMR .作用机制
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide targets the ATP-binding site of EGFR tyrosine kinase, thereby inhibiting its activity. This leads to downstream effects, including the inhibition of cell proliferation, migration, and survival. This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on EGFR tyrosine kinase activity, without affecting other tyrosine kinases. This selectivity is important, as it reduces the likelihood of off-target effects. This compound has also been shown to inhibit the phosphorylation of downstream signaling molecules, such as AKT and ERK, which are involved in cell survival and proliferation.
实验室实验的优点和局限性
One advantage of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide is its selectivity for EGFR tyrosine kinase, which makes it a useful tool for studying the role of EGFR in cancer cell biology. However, one limitation of this compound is its relatively low potency compared to other EGFR inhibitors, such as erlotinib and gefitinib. This may limit its use in certain experimental settings.
未来方向
There are several potential future directions for research on N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide. One area of interest is the development of more potent analogs of this compound that can be used as anticancer agents. Another area of interest is the use of this compound in combination with other anticancer agents, such as chemotherapy or radiation therapy, to enhance its efficacy. Additionally, further studies are needed to better understand the mechanisms of resistance to EGFR inhibitors, such as this compound, and to develop strategies to overcome this resistance.
合成方法
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide can be synthesized using a multistep process that involves the reaction of 4-isopropoxybenzoyl chloride with 3-(1H-benzo[d]imidazol-2-yl)aniline in the presence of a base, followed by the addition of 4-dimethylaminopyridine and 1,8-diazabicyclo[5.4.0]undec-7-ene. The resulting intermediate is then subjected to a series of purification steps, including column chromatography and recrystallization, to obtain the final product.
科学研究应用
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including lung, breast, and colon cancer cells. In vivo studies have also demonstrated the efficacy of this compound in reducing tumor growth in mouse models of cancer.
属性
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-15(2)28-19-12-10-16(11-13-19)23(27)24-18-7-5-6-17(14-18)22-25-20-8-3-4-9-21(20)26-22/h3-15H,1-2H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDHFYGUKWOXLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(butylthio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2783572.png)



![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2783581.png)
![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2783582.png)

![1-((2-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2783585.png)




![1-(benzo[d]oxazol-2-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2783592.png)